molecular formula C14H15N3OS B6427485 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole CAS No. 2034284-62-1

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole

Cat. No.: B6427485
CAS No.: 2034284-62-1
M. Wt: 273.36 g/mol
InChI Key: VCSBBQFYCRAGMF-UHFFFAOYSA-N
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Description

1-methyl-3-{2-thia-5-azabicyclo[221]heptane-5-carbonyl}-1H-indazole is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the indazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
  • 3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile

Uniqueness

1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1-methylindazol-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-16-12-5-3-2-4-11(12)13(15-16)14(18)17-7-10-6-9(17)8-19-10/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBBQFYCRAGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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